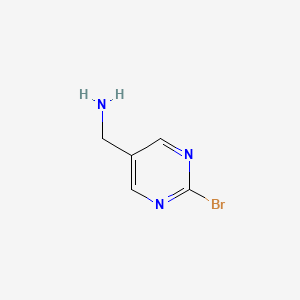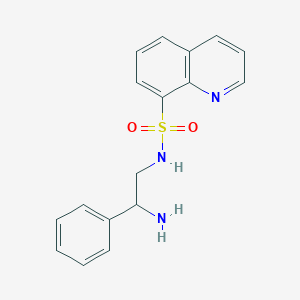
Benzoic acid, 4-(3-hydroxy-1-propen-1-yl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester is an organic compound belonging to the ester class. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular ester is derived from benzoic acid and is characterized by the presence of a hydroxypropenyl group attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester typically involves the esterification of benzoic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5COOH+CH3OH→C6H5COOCH3+H2O
This reaction is reversible and requires a strong acid catalyst such as sulfuric acid to drive it to completion .
Industrial Production Methods
Industrial production of this ester often employs the Fischer-Speier esterification method, which involves heating benzoic acid and methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure maximum yield .
Analyse Des Réactions Chimiques
Types of Reactions
Hydrolysis: The ester can undergo hydrolysis in the presence of an acid or base to yield benzoic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used.
Major Products
Hydrolysis: Benzoic acid and methanol.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug formulations due to its ester functionality.
Industry: Utilized in the production of fragrances and flavoring agents
Mécanisme D'action
The mechanism of action of benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release benzoic acid, which can then interact with cellular components. The hydroxypropenyl group may also play a role in its biological activity by interacting with specific enzymes or receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid, methyl ester: Similar structure but lacks the hydroxypropenyl group.
Benzoic acid, 4-methyl-, methyl ester: Contains a methyl group instead of the hydroxypropenyl group.
Uniqueness
The presence of the hydroxypropenyl group in benzoic acid, 4-[(1E)-3-hydroxy-1-propen-1-yl]-, methyl ester makes it unique compared to other benzoic acid esters. This functional group can impart different chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
117390-08-6 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
methyl 4-[(E)-3-hydroxyprop-1-enyl]benzoate |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7,12H,8H2,1H3/b3-2+ |
Clé InChI |
PSCVJQSMSDQKBF-NSCUHMNNSA-N |
SMILES isomérique |
COC(=O)C1=CC=C(C=C1)/C=C/CO |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Thiabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12957057.png)
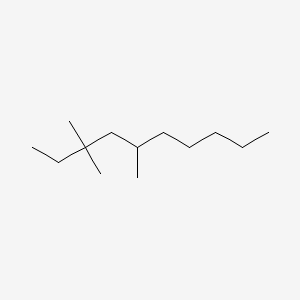
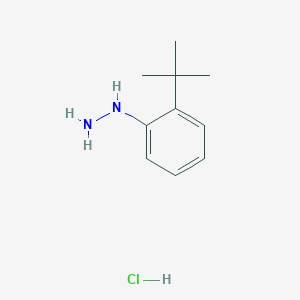
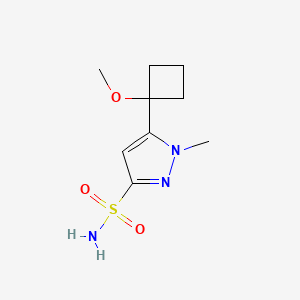
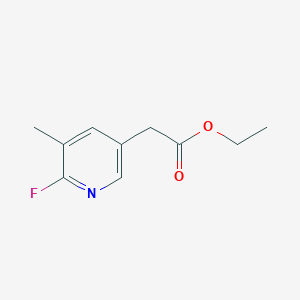
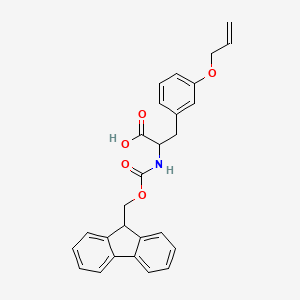
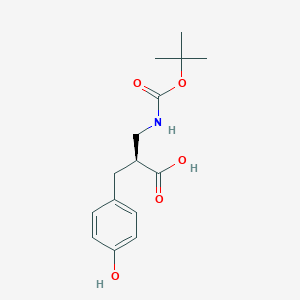

![5-Chloro-2-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12957115.png)
